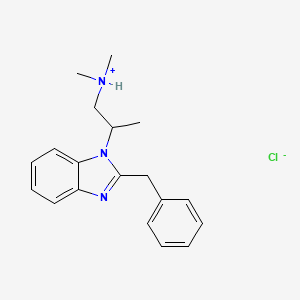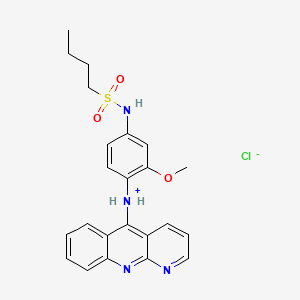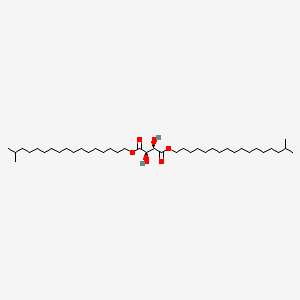
Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, 1,4-bis(16-methylheptadecyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, 1,4-bis(16-methylheptadecyl) ester is a chemical compound known for its unique structure and properties. It is a derivative of butanedioic acid (succinic acid) and contains two hydroxy groups and two long alkyl chains. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, 2,3-dihydroxy-(2R,3R)-, 1,4-bis(16-methylheptadecyl) ester typically involves the esterification of butanedioic acid with 16-methylheptadecanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production. Additionally, advanced purification techniques, such as chromatography, may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, 1,4-bis(16-methylheptadecyl) ester can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the alkyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, 1,4-bis(16-methylheptadecyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mecanismo De Acción
The mechanism of action of butanedioic acid, 2,3-dihydroxy-(2R,3R)-, 1,4-bis(16-methylheptadecyl) ester involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with other molecules, influencing their stability and reactivity. The long alkyl chains provide hydrophobic interactions, which can affect the compound’s solubility and distribution in different environments. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Diisostearyl Malate: Another ester of butanedioic acid with similar emollient properties.
Dibutyloctyl Malate: A related compound with different alkyl chains, used in cosmetics.
Diethylhexyl Malate: Known for its use in personal care products due to its moisturizing properties.
Uniqueness
Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, 1,4-bis(16-methylheptadecyl) ester is unique due to its specific structure, which combines hydroxy groups and long alkyl chains. This combination provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions also adds to its uniqueness and utility in scientific research and industrial applications.
Propiedades
Número CAS |
67763-17-1 |
|---|---|
Fórmula molecular |
C40H78O6 |
Peso molecular |
655.0 g/mol |
Nombre IUPAC |
bis(16-methylheptadecyl) (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C40H78O6/c1-35(2)31-27-23-19-15-11-7-5-9-13-17-21-25-29-33-45-39(43)37(41)38(42)40(44)46-34-30-26-22-18-14-10-6-8-12-16-20-24-28-32-36(3)4/h35-38,41-42H,5-34H2,1-4H3/t37-,38-/m1/s1 |
Clave InChI |
ICNJXCXEKIMXOE-XPSQVAKYSA-N |
SMILES isomérico |
CC(C)CCCCCCCCCCCCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCCCCCCCCCCCCC(C)C)O)O |
SMILES canónico |
CC(C)CCCCCCCCCCCCCCCOC(=O)C(C(C(=O)OCCCCCCCCCCCCCCCC(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



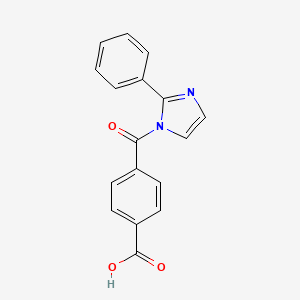
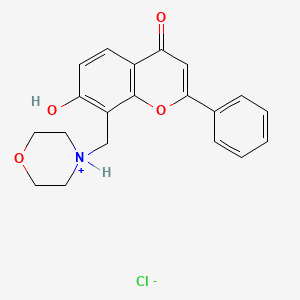
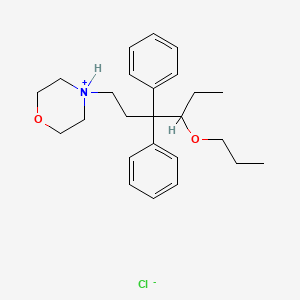
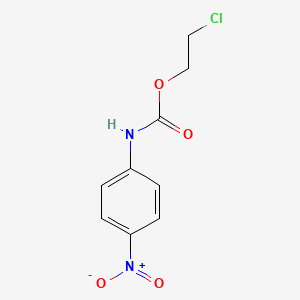


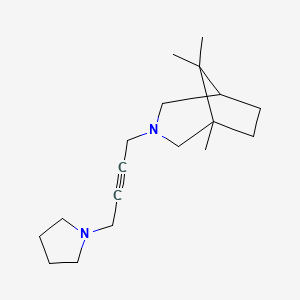
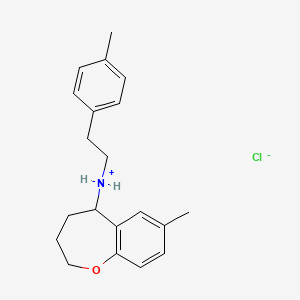
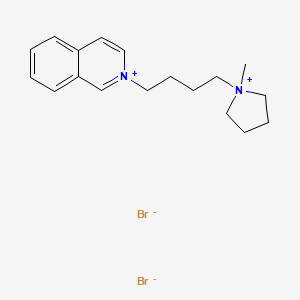
![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)
